molecular formula C16H13NO6 B1512141 2-Acetylphenyl 3-methoxy-4-nitrobenzoate CAS No. 145370-32-7

2-Acetylphenyl 3-methoxy-4-nitrobenzoate

Cat. No. B1512141
CAS RN: 145370-32-7
M. Wt: 315.28 g/mol
InChI Key: GENZJPOSABKOLJ-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C16H13NO6 . It has a molecular weight of 315.28 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Solubility and Chemical Interactions : Research on the solubility of various nitrobenzoic acids and methoxybenzoic acids in different solvents can inform the use of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate in synthesis processes, highlighting its potential solubility characteristics and interactions with solvents (Hart et al., 2015).
  • Protective Groups in Synthesis : The use of nitrobenzyl groups as protective groups for hydroxyl functions, as described in organic synthesis research, could be related to the reactivity and stability of this compound, suggesting its potential utility in protecting groups or intermediates in complex organic syntheses (Kukase et al., 1990).

Material Science

  • Organotin Compounds for OLEDs : The synthesis and photophysical characterization of organotin compounds derived from Schiff bases indicate the potential for this compound to be involved in the development of materials for organic light-emitting diodes (OLEDs), due to its structural features that may influence photophysical properties (García-López et al., 2014).

Pharmacological Research

  • Profluorescent Nitroxides : Studies on profluorescent nitroxides for sensing and stabilizing radical-mediated oxidative damage in polymers could hint at the potential of this compound in biomedical research, possibly as part of novel antioxidant systems or as a probe in oxidative stress research (Blinco et al., 2008).

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate is not provided in the search results. This compound is used for research purposes , but its specific interactions and effects are not detailed.

Future Directions

The future directions for the use and study of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate are not specified in the search results. As it is used for research purposes , it may be subject to further investigation in various scientific fields.

properties

IUPAC Name

(2-acetylphenyl) 3-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENZJPOSABKOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857334
Record name 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145370-32-7
Record name 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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